molecular formula C11H17N B2916529 (S)-1-(4-Isopropylphenyl)ethanamine CAS No. 68285-22-3

(S)-1-(4-Isopropylphenyl)ethanamine

Cat. No. B2916529
CAS RN: 68285-22-3
M. Wt: 163.264
InChI Key: UHAQMLODFYUKOM-VIFPVBQESA-N
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Description

(S)-1-(4-Isopropylphenyl)ethanamine, also known as para-isopropylamphetamine (PIPA), is a synthetic amphetamine-like compound. It is a chiral molecule, meaning it has two possible mirror-image forms, with (S)-PIPA being the active form. PIPA has been the subject of scientific research due to its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

PIPA acts as a dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine into nerve cells, leading to increased dopamine levels in the brain. This is thought to be responsible for its therapeutic effects in Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, PIPA has also been found to increase the levels of norepinephrine and serotonin in the brain. These neurotransmitters are involved in mood regulation and may contribute to PIPA's antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using PIPA in lab experiments is that it is a relatively simple compound to synthesize. Additionally, its effects on dopamine levels make it a useful tool for studying the role of dopamine in various neurological disorders. However, PIPA's potential as a therapeutic agent has not yet been fully explored, and more research is needed to determine its safety and efficacy.

Future Directions

Future research on PIPA could focus on its potential as a treatment for other neurological disorders, such as schizophrenia and addiction. Additionally, further studies could investigate the long-term effects of PIPA on dopamine levels and other neurotransmitters, as well as its potential for abuse and addiction.

Synthesis Methods

PIPA can be synthesized through a multi-step process involving the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to 1-phenyl-2-propanone. This intermediate is then reacted with isopropylamine to produce PIPA.

Scientific Research Applications

PIPA has been studied for its potential as a treatment for Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to increase dopamine release in the brain, which is important for the treatment of Parkinson's disease. Additionally, PIPA has been found to improve cognitive function in animal models of ADHD and depression.

properties

IUPAC Name

(1S)-1-(4-propan-2-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAQMLODFYUKOM-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987814
Record name 1-[4-(Propan-2-yl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Isopropylphenyl)ethanamine

CAS RN

68285-22-3
Record name 1-[4-(Propan-2-yl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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